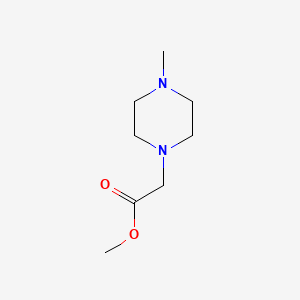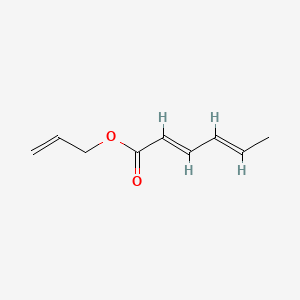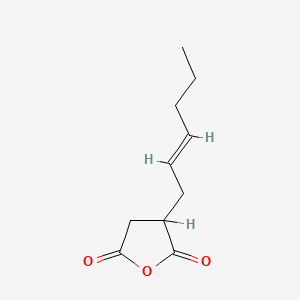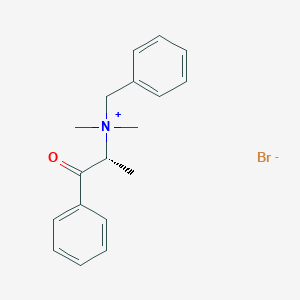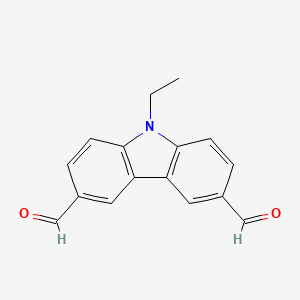
9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Descripción general
Descripción
9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a carbazole derivative . It has been studied for its antitumor function, particularly in the context of human melanoma cells . ECCA has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Synthesis Analysis
ECCA can be synthesized through Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . This process results in the formation of N-ethylcarbazole-based bis-thiosemicarbazone compounds .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “9-ethyl-9H-carbazole-3,6-dicarbaldehyde”, focusing on unique applications:
Photorefractive Polymer Composites
9-Ethylcarbazole can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites. This application takes advantage of the compound’s ability to enhance the optical properties of polymers .
Thermophysical Property Data
The compound has been evaluated for its thermophysical properties, which are critical in various scientific applications, particularly in material science where temperature and thermal properties play a key role .
Biological Activities
Carbazole derivatives exhibit diverse biological activities such as anti-HIV, antimicrobial, anti-inflammatory, antimalarial, pancreatic lipase inhibition, antidiarrhoeal, antiviral, anticancerous, mosquitocidal, and trypanocidal .
Crystallographic Studies
The crystal structure of carbazole derivatives can be studied for various applications in material science and pharmaceuticals. The crystal of the compound can be mounted on glass fiber for data collection .
Antioxidant Properties
Synthesis involving Schiff base condensation of 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides leads to new compounds with potential antioxidant properties .
Antitumor Activity
A carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been evaluated for its antitumor activity on melanoma cells, showing selectively strong inhibitory activity .
Synthesis of New Compounds
The high reactivity at the 3,6 position allows for the synthesis of poly(3,6-carbazole)s and their derivatives from 9H-carbazole. This is crucial for creating new materials with desired properties .
Mecanismo De Acción
Target of Action
The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .
Mode of Action
ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .
Biochemical Pathways
ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .
Result of Action
The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .
Propiedades
IUPAC Name |
9-ethylcarbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGLHDPWGWFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395432 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
CAS RN |
70207-46-4 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


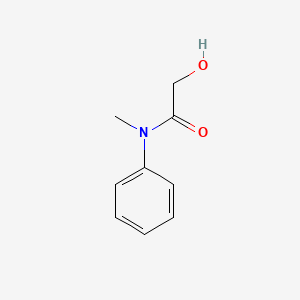

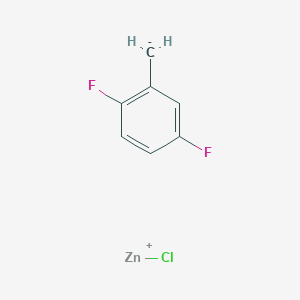
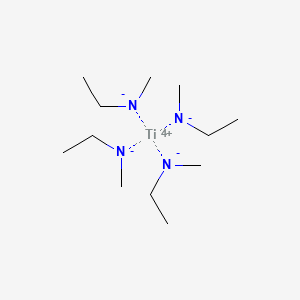
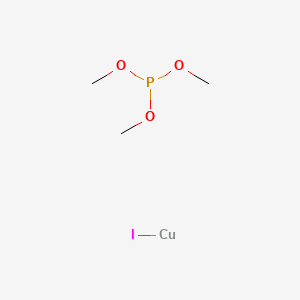
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
